(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
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Overview
Description
(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The reaction conditions often require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the imidazo[1,2-a]pyridine core[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization techniques, including the use of green chemistry principles, are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Replacing hydrogen atoms on the imidazo[1,2-a]pyridine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and peroxides . Conditions may involve heating under reflux.
Reduction: : Typical reagents are sodium borohydride and iron powder . Conditions often require acidic or neutral environments.
Substitution: : Reagents such as halogens and nucleophiles are used, with conditions varying based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include imidazo[1,2-a]pyridine derivatives with various functional groups, which can be further modified for specific applications.
Scientific Research Applications
(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: has several scientific research applications:
Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceuticals , particularly those targeting central nervous system disorders and inflammatory diseases .
Biology: : The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Material Science: : It serves as a precursor for the development of advanced materials with unique optical and electronic properties.
Organic Synthesis: : It is utilized in the synthesis of complex organic molecules for research purposes.
Mechanism of Action
The mechanism by which (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. For example, in medicinal applications, it may modulate signal transduction pathways or enzyme activities to achieve therapeutic effects.
Comparison with Similar Compounds
(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: is compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridazines . While these compounds share structural similarities, This compound is unique in its chiral center , which can impart distinct biological activities and pharmacokinetic properties.
List of Similar Compounds
Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyridazines
Imidazo[1,2-a]quinolines
Imidazo[1,2-a]benzimidazoles
Properties
CAS No. |
1259780-63-6 |
---|---|
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
MWVMBDNGTWCEMK-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CN2C=CN=C2C=C1)N.Cl |
SMILES |
CC(C1=CN2C=CN=C2C=C1)N |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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